molecular formula C22H11F3O9S B1453184 3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid CAS No. 1268491-68-4

3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid

Cat. No.: B1453184
CAS No.: 1268491-68-4
M. Wt: 508.4 g/mol
InChI Key: VWMBBTFFSLOEBI-UHFFFAOYSA-N
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Description

The compound “3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid” is a chemical substance with the CAS Number: 1268491-68-4 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of xanthene and isobenzofuran derivatives, highlighting their chemical properties and potential applications in scientific research. For instance, a study described the synthesis, characterization, anti-corrosion behavior, and theoretical study of a new organic dye derived from xanthene and isobenzofuran, demonstrating its high yield and potential as an environmentally friendly compound for anti-corrosion applications (Arrousse et al., 2020). The compound's structure was determined through spectroscopic methods, and its effectiveness as an inhibitor in acidic medium was evaluated, indicating its application in protecting mild steel from corrosion.

Applications in Corrosion Inhibition

The corrosion inhibition properties of xanthene derivatives have been extensively studied. For example, another research focused on the synthesis, characterization, and evaluation of xanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting their high inhibition efficiency and non-toxicity (Arrousse et al., 2021). These studies underscore the potential of these compounds in industrial applications where corrosion resistance is crucial.

Fluorescent Probes for Detection

Additionally, xanthene derivatives have been investigated for their utility as fluorescent probes. A novel fluorescent probe based on the spiro[isobenzofuran-1,9'-xanthene] structure was designed for the detection of cysteine in milk and water samples, showcasing the compound's potential in environmental monitoring and food safety (Wang et al., 2018). This application demonstrates the compound's versatility in detecting specific substances in complex matrices.

Economic Synthesis and Optical Properties

The economic synthesis and characterization of xanthene derivatives also highlight their potential as colored pigments due to their optical properties. Research into developing cost-effective synthesis methods for these compounds could pave the way for their use in dyeing and pigmentation industries, offering environmentally friendly alternatives to traditional dyes (Arrousse et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including oxidoreductases and transferases, which are essential for various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the overall metabolic flux within the cell .

Cellular Effects

The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, changes in gene expression profiles have been noted, indicating that this compound can influence transcriptional regulation and cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of their catalytic functions . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid have been shown to vary over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cellular health . At higher doses, toxic effects have been observed, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which play a pivotal role in its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by factors such as cellular pH and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of 3’-Hydroxy-3-oxo-6’-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid is critical for its activity. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its biochemical effects .

Properties

IUPAC Name

3'-hydroxy-1-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F3O9S/c23-22(24,25)35(30,31)34-12-3-6-15-18(9-12)32-17-8-11(26)2-5-14(17)21(15)16-7-10(19(27)28)1-4-13(16)20(29)33-21/h1-9,26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBBTFFSLOEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid
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3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid

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